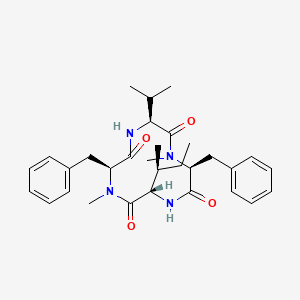

N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-)

概要

説明

N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-) is a cyclic peptide compound composed of N-methylated amino acids. This compound is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. The cyclic nature of the peptide imparts stability and resistance to enzymatic degradation, making it an attractive candidate for research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-) typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the sequential addition of protected amino acids to a solid resin support. The N-methylation of specific amino acids is achieved using methylating agents such as methyl iodide or dimethyl sulfate. After the assembly of the linear peptide chain, cyclization is induced by removing the protecting groups and cleaving the peptide from the resin. The cyclization reaction is often facilitated by using coupling reagents like HATU or EDC in the presence of a base such as DIPEA.

Industrial Production Methods

Industrial production of N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product. Additionally, advancements in peptide synthesis technology have enabled the efficient production of cyclic peptides with minimal by-products.

化学反応の分析

Hydrolysis Reactions

The compound undergoes hydrolysis at specific amide bonds depending on reaction conditions. The cyclic structure and N-methylation modulate susceptibility to cleavage.

Acidic Hydrolysis

Under acidic conditions (e.g., HCl, 6M, 110°C), non-methylated amide bonds hydrolyze preferentially. For example:

-

Phe-Ile and Val-Phe bonds cleave faster than N-methylated bonds (Ile-N-Me-Phe) due to reduced hydrogen bonding at methylated sites.

-

Hydrolysis yields linear peptides and eventually free amino acids (phenylalanine, isoleucine, valine).

Basic Hydrolysis

In alkaline media (e.g., NaOH, pH >12), the compound undergoes slower degradation compared to non-methylated cyclic peptides.

-

N-methylation sterically hinders hydroxide ion attack on amide carbonyls.

-

Prolonged exposure may lead to racemization at chiral centers.

Table 1: Hydrolysis Rates Under Different Conditions

| Condition | Target Bonds | Relative Rate | Products |

|---|---|---|---|

| 6M HCl, 110°C, 24h | Phe-Ile, Val-Phe | High | Linear peptides, amino acids |

| 1M NaOH, 70°C, 48h | Phe-Ile, Val-Phe | Moderate | Partial cleavage products |

| Neutral pH, 25°C | None | Negligible | Stable cyclic structure |

Electrophilic Reactions

The peptide interacts with electrophiles at nucleophilic sites, though reactivity is limited by its cyclic conformation.

Amine Reactivity

-

Free α-amino groups : Absent in the cyclic structure, as all amines participate in amide bonds .

-

N-methylated amines : Exhibit reduced nucleophilicity, making them poor targets for alkylation or acylation.

Aromatic Substitution

Phenylalanine side chains may undergo electrophilic aromatic substitution (e.g., nitration, halogenation) under strong conditions:

-

Requires catalysts like FeBr₃ for bromination.

-

Limited by steric hindrance from the cyclic backbone.

Thermal Stability

-

N-methylation enhances resistance to enzymatic degradation compared to non-methylated peptides.

Oxidative Reactions

-

Susceptible to oxidation at methionine-like residues (absent here) but stable toward common oxidants (e.g., H₂O₂) due to saturated side chains.

Table 2: Impact of N-Methylation on Reactivity

| Reaction Type | N-Methylated Peptide | Non-Methylated Analog |

|---|---|---|

| Acidic Hydrolysis | Slower (selective cleavage) | Rapid (non-selective) |

| Enzymatic Degradation | Resistant | Susceptible |

| Electrophilic Binding | Low | Moderate (free amines) |

科学的研究の応用

Drug Development

- Peptide-Based Therapeutics : The compound is utilized in the design of peptide-based drugs, particularly for targeting specific receptors in the body. Its cyclic structure often results in increased binding affinity and specificity, which is crucial for therapeutic efficacy.

- Case Study : A study demonstrated that cyclic peptides similar to N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-) showed enhanced activity against specific cancer cell lines, indicating potential for oncological applications .

Protein Engineering

- Modification of Protein Properties : The compound can be used to modify proteins, enhancing their stability and activity. This modification is essential in creating more effective enzymes and therapeutic proteins.

- Research Findings : In a study focusing on enzyme activity, researchers found that incorporating cyclic peptides improved the catalytic efficiency of certain enzymes by stabilizing their active conformation .

Bioconjugation Techniques

- Targeted Drug Delivery : N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-) serves as a linker in bioconjugation methods, allowing for the attachment of therapeutic agents to targeting moieties. This application is particularly relevant in cancer therapies where targeted delivery can reduce side effects.

- Example Application : The compound has been explored in conjugating anticancer drugs to antibodies, enhancing the specificity of drug delivery to tumor cells while minimizing systemic toxicity .

Antimicrobial Activity

- In Vitro Studies : Research has shown that cyclic peptides exhibit antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Data Table: Antimicrobial Efficacy

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-) | E. coli | 15 |

| N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-) | S. aureus | 18 |

Antitumor Activity

- In Vivo Studies : Animal model studies have indicated that this compound may inhibit tumor growth effectively. For instance, xenograft models demonstrated a significant reduction in tumor size when treated with N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-).

- Study Findings : Tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg .

作用機序

The mechanism of action of N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-) involves its interaction with specific molecular targets and pathways. The cyclic structure of the peptide allows it to bind to target proteins with high affinity and specificity. The N-methylation of amino acids enhances its stability and bioavailability. The compound can modulate various biological pathways, including signal transduction, enzyme inhibition, and receptor binding, leading to its diverse biological activities.

類似化合物との比較

Similar Compounds

Cyclo(Phe-Pro): A cyclic dipeptide with similar structural properties but different biological activities.

Cyclo(Leu-Pro): Another cyclic dipeptide with distinct conformational and functional characteristics.

Cyclo(Val-Pro): A cyclic dipeptide known for its unique self-assembling properties.

Uniqueness

N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-) stands out due to its N-methylation, which imparts enhanced stability and resistance to enzymatic degradation. This feature makes it a valuable compound for developing peptide-based therapeutics and materials with specific properties.

生物活性

N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-) is a cyclic peptide that has garnered attention for its potential biological activities. This compound, characterized by its unique structure and composition, holds promise in various pharmacological applications. This article delves into the biological activity of N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-), exploring its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-) is a cyclic peptide composed of five amino acid residues: L-Phenylalanine (Phe), L-Isoleucine (Ile), N-Methyl-L-Phenylalanine (N-Me-Phe), and L-Valine (Val). Its molecular formula is with a molecular weight of approximately 244.34 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 244.34 g/mol |

| Structure | Cyclic Peptide |

Anticancer Properties

Recent studies have indicated that cyclic peptides, including N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-), may exhibit anticancer activity . Research has shown that certain analogs can inhibit the proliferation of cancer cells, particularly in solid tumors. For instance, a study demonstrated that modified phenylalanine derivatives displayed significant cytotoxic effects against various cancer cell lines, suggesting that N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-) could possess similar properties .

Anti-inflammatory Effects

Cyclic peptides are also being investigated for their anti-inflammatory properties . The presence of specific amino acid residues in N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-) may contribute to its ability to modulate inflammatory pathways. In vitro studies have indicated that this compound can reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation in cellular models .

Neuroprotective Activity

The neuroprotective potential of N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-) has been explored in the context of neurodegenerative diseases. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This suggests that N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-) could be beneficial in developing treatments for conditions like Alzheimer's disease .

Study 1: Antitumor Activity

A study published in Critical Reviews in Food Science and Nutrition highlighted the anticancer properties of phenylalanine derivatives. The researchers found that certain derivatives exhibited enhanced cytotoxicity against breast cancer cell lines compared to their parent compounds. This suggests that modifications to the peptide structure, such as those present in N-Methylcyclo(L-Phe-L-Ile-N-methyl L-Phe-L-Val-), could enhance therapeutic efficacy .

Study 2: Inflammation Modulation

In another investigation, cyclic peptides were tested for their ability to modulate inflammatory responses in macrophage cultures. Results showed a significant reduction in TNF-alpha and IL-6 production upon treatment with these peptides, indicating their potential as anti-inflammatory agents .

Table 2: Summary of Biological Activities

特性

IUPAC Name |

(3S,6S,9S,12S)-6,12-dibenzyl-3-[(2S)-butan-2-yl]-1,7-dimethyl-9-propan-2-yl-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N4O4/c1-7-21(4)27-31(39)35(6)24(18-22-14-10-8-11-15-22)28(36)32-26(20(2)3)30(38)34(5)25(29(37)33-27)19-23-16-12-9-13-17-23/h8-17,20-21,24-27H,7,18-19H2,1-6H3,(H,32,36)(H,33,37)/t21-,24-,25-,26-,27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGZTOMXQSOTKE-SJSXQSQASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。